Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate
Overview
Description
Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate is a chemical compound characterized by its unique structure, which includes an ethyl group, a prop-2-ynoate moiety, and a fluorophenyl group with an amino substituent
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-amino-3-fluorobenzaldehyde as the starting material.
Reaction Steps: The process involves a series of reactions, including the formation of an intermediate compound through a Knoevenagel condensation reaction, followed by esterification.
Reaction Conditions: The reactions are usually carried out under mild conditions, often at room temperature, with the use of catalysts such as piperidine or triethylamine.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the fluorine or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoic acid.
Reduction Products: Reduction can produce Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynylamine.
Substitution Products: Substitution reactions can lead to a variety of derivatives, including those with different functional groups.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, affecting a range of pathways .
Result of Action
Compounds with similar structures have been reported to exhibit a broad spectrum of biological activities .
Scientific Research Applications
Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Ethyl 2-(4-amino-3-fluorophenyl)propanoate, Ethyl 3-(4-amino-3-fluorophenyl)propionate
Uniqueness: The presence of the prop-2-ynoate group distinguishes this compound from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGKBQJDFOBQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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